

Application Note: Determination of Squalane Purity by High-Performance Liquid Chromatography (HPLC)

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Compound of Interest		
Compound Name:	Squalane	
Cat. No.:	B1681988	Get Quote

AN-HPLC-001

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust method for assessing the purity of **squalane** using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with Ultraviolet (UV) detection. The described protocol provides a reliable and efficient means to separate and quantify **squalane** from its potential impurities, ensuring the quality and consistency of the product for use in research, cosmetic, and pharmaceutical applications.

Introduction

Squalane (C30H62) is a saturated hydrocarbon derived from the hydrogenation of squalene. Due to its excellent moisturizing properties and high stability, it is a widely used emollient in a variety of commercial products. The purity of **squalane** is a critical parameter, as the presence of impurities can affect its physicochemical properties, stability, and safety. Common impurities may include residual squalene, isomers formed during hydrogenation, degradation products, and substances carried over from the source material such as fatty acids and plant waxes.

This document provides a detailed protocol for the quantitative analysis of **squalane** purity by HPLC, a technique well-suited for separating non-volatile and thermally labile compounds.



Experimental Protocol

This section outlines the necessary materials, equipment, and step-by-step procedures for the HPLC analysis of **squalane**.

- 2.1 Materials and Reagents
- Squalane reference standard (≥99% purity)
- Squalane sample for analysis
- Acetonitrile (HPLC grade)[1][2][3]
- Acetone (HPLC grade)[4]
- Water (HPLC grade)
- Isopropanol (HPLC grade)
- 2.2 Equipment
- High-Performance Liquid Chromatography (HPLC) system equipped with:
 - Isocratic or Gradient Pump
 - Autosampler
 - Column Oven
 - UV/Vis or Diode Array Detector (DAD)[1][5]
- C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 μm particle size)
- Analytical balance
- Volumetric flasks (Class A)
- Pipettes (calibrated)



- Syringe filters (0.45 μm, PTFE or nylon)
- Vials for HPLC
- 2.3 Preparation of Standard and Sample Solutions
- 2.3.1 Standard Solution Preparation
- Accurately weigh approximately 50 mg of squalane reference standard into a 50 mL volumetric flask.
- Dissolve the standard in isopropanol and dilute to the mark. This yields a stock solution of approximately 1 mg/mL.
- Prepare a working standard solution by diluting the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
- Filter the working standard solution through a 0.45 μm syringe filter into an HPLC vial.
- 2.3.2 Sample Solution Preparation
- Accurately weigh approximately 50 mg of the squalane sample into a 50 mL volumetric flask.
- Dissolve the sample in isopropanol and dilute to the mark.
- Dilute this solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
- Filter the sample solution through a 0.45 μm syringe filter into an HPLC vial.
- 2.4 Chromatographic Conditions

The following HPLC conditions are recommended for the analysis of **squalane** purity.



Parameter Recommended Setting		
HPLC System	Agilent 1200 Series or equivalent	
Column	C18, 250 mm x 4.6 mm, 5 µm	
Mobile Phase	Acetonitrile:Acetone (60:40, v/v)[2][4]	
Flow Rate	1.0 mL/min	
Column Temperature	30°C	
Injection Volume	10 μL	
Detector	UV at 208 nm[4]	
Run Time	20 minutes	

Data Presentation and Analysis

The purity of the **squalane** sample is determined by comparing the peak area of the **squalane** in the sample chromatogram to the total area of all peaks.

3.1 Typical Chromatogram

A typical chromatogram will show a major peak corresponding to **squalane** and potentially smaller peaks representing impurities. The retention time for **squalane** under the specified conditions is expected to be in the range of 8-12 minutes.

3.2 Calculation of Purity

The purity of the **squalane** sample is calculated using the area percent method:

Purity (%) = (Area of **Squalane** Peak / Total Area of All Peaks) x 100

3.3 Data Summary

The following table summarizes the expected quantitative data from the analysis of a highpurity **squalane** sample.



Analyte	Retention Time (min)	Peak Area (mAU*s)	Area %
Impurity 1	4.2	15	0.15
Impurity 2	6.8	25	0.25
Squalane	9.5	9950	99.50
Impurity 3	13.1	10	0.10
Total	10000	100.00	

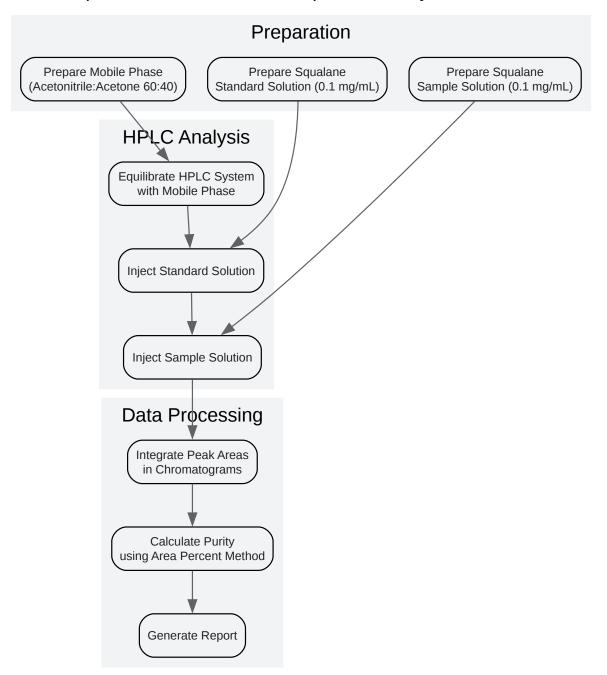
Mandatory Visualizations

4.1 Experimental Workflow

The following diagram illustrates the logical workflow for the assessment of **squalane** purity by HPLC.



Experimental Workflow for Squalane Purity Assessment



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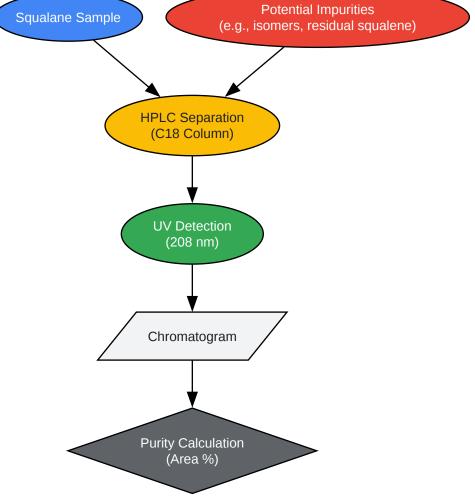
Caption: Workflow for **Squalane** Purity Assessment by HPLC.



4.2 Logical Relationship of Purity Assessment

The diagram below outlines the logical relationship between the different components of the **squalane** purity assessment.

Logical Relationship in Squalane Purity Analysis Potential Impurities (e.g., isomers, residual squalene)



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Caption: Logical components of HPLC-based **squalane** purity analysis.

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